2,3-Dichloro-6-nitrobenzaldehyde
Overview
Description
2,3-Dichloro-6-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It appears as a solid with a white to pale yellow crystalline appearance and has a strong, irritating odor . This compound is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but only slightly soluble in water . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichloro-6-nitrobenzaldehyde typically involves the nitration of 3,4-dichloronitrobenzene followed by oxidation . The process can be summarized as follows:
Nitration: 3,4-Dichloronitrobenzene is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, sodium ethoxide.
Condensation: Primary amines, hydrazines.
Major Products:
Reduction: 2,3-Dichloro-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Condensation: Schiff bases, hydrazones.
Scientific Research Applications
2,3-Dichloro-6-nitrobenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Analytical Chemistry: It is employed as a reference standard in analytical methods for the detection and quantification of related compounds.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors . The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other derivatives that can modulate biological activity . The chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
- 2,4-Dichloro-6-nitrobenzaldehyde
- 2,5-Dichloro-6-nitrobenzaldehyde
- 2,6-Dichloro-3-nitrobenzaldehyde
Comparison: 2,3-Dichloro-6-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and applications . Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the chlorine and nitro groups . This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,3-dichloro-6-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQPLPGNFOLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459088 | |
Record name | 2,3-dichloro-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-41-6 | |
Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75618-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dichloro-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitrobenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6FKF5ADP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-dichloro-6-nitrobenzaldehyde in the synthesis of anagrelide hydrochloride?
A1: In the described process [], this compound serves as a crucial starting material. The synthesis involves a multi-step reaction pathway where this compound undergoes transformations, ultimately leading to the formation of anagrelide hydrochloride.
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